molecular formula C8H5BrF2O2 B2715344 3-Bromo-5,6-difluoro-2-methoxybenzaldehyde CAS No. 1782614-60-1

3-Bromo-5,6-difluoro-2-methoxybenzaldehyde

Cat. No.: B2715344
CAS No.: 1782614-60-1
M. Wt: 251.027
InChI Key: XGCUCAMAGOVMJX-UHFFFAOYSA-N
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Description

3-Bromo-5,6-difluoro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzaldehyde, featuring bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-difluoro-2-methoxybenzaldehyde typically involves the bromination and fluorination of 2-methoxybenzaldehyde. One common method includes:

    Fluorination: The subsequent introduction of fluorine atoms at the 5 and 6 positions using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-difluoro-2-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: 3-Bromo-5,6-difluoro-2-methoxybenzoic acid.

    Reduction: 3-Bromo-5,6-difluoro-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5,6-difluoro-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluoro-3-methoxybenzaldehyde: Similar structure but with different substitution pattern.

    3,5-Dibromo-2-methoxybenzaldehyde: Contains two bromine atoms instead of bromine and fluorine.

    6-Bromo-2-fluoro-3-methoxybenzaldehyde: Another isomer with different bromine and fluorine positions.

Uniqueness

3-Bromo-5,6-difluoro-2-methoxybenzaldehyde is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties that can be leveraged in various research and industrial contexts.

Properties

IUPAC Name

5-bromo-2,3-difluoro-6-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8-4(3-12)7(11)6(10)2-5(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCUCAMAGOVMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1C=O)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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